Anomeric Configuration: Pure β-Anomer Identity vs. Mixed or α-Anomer for Synthetic Application Specificity
The compound is the isolated, pure β-anomer (CAS 96291-75-7) of 1,3,5-tri-O-acetyl-2-deoxy-D-erythro-pentofuranose. In contrast, the α-anomer (CAS 96291-74-6) and the anomeric mixture (CAS 4594-52-9) are distinct procurement entities. The β-anomer is specifically cited as a vital precursor for the synthesis of the β-configured antiviral nucleoside drugs Zalcitabine and Stavudine , while the α-anomer is not documented for this application. The IUPAC name [(2R,3S,5S)-3,5-diacetyloxyoxolan-2-yl]methyl acetate unambiguously identifies the β-stereochemistry at C-1, as compared to the [(2R,3S,5R)] designation of the α-anomer . US Patent 8,394,935 underscores that β-anomers are the stereochemically relevant forms for condensation with nitrogen heterocycles to produce pharmacologically active nucleic acid derivatives, emphasizing the industrial need for stereochemically pure starting materials [1].
| Evidence Dimension | Anomeric configuration purity and synthetic utility |
|---|---|
| Target Compound Data | CAS 96291-75-7; IUPAC: [(2R,3S,5S)-3,5-diacetyloxyoxolan-2-yl]methyl acetate; pure β-anomer; supplier-reported purity up to 99.0% [2] |
| Comparator Or Baseline | CAS 96291-74-6; IUPAC: [(2R,3S,5R)-3,5-diacetyloxyoxolan-2-yl]methyl acetate; α-anomer; typical purity ≥95% ; CAS 4594-52-9; unspecified anomeric mixture |
| Quantified Difference | The β-anomer (CAS 96291-75-7) is specifically documented for Zalcitabine and Stavudine synthesis ; no equivalent documentation for the α-anomer. Quantitative β:α glycosylation yield differences not available in open literature but stereochemical requirement is absolute based on patent and application evidence. |
| Conditions | Stereochemical identity verified by IUPAC nomenclature and supplier specifications |
Why This Matters
Procurement of the correct anomeric configuration is critical for applications requiring β-nucleoside products; using the wrong anomer can lead to synthetic failure or the need for costly chromatographic separation of diastereomeric nucleoside products.
- [1] US Patent 8,394,935. Method for producing furanose derivative. Issued March 12, 2013. View Source
- [2] Siwei Development Group Ltd. / SLPharmaChem. 1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose (CAS 96291-75-7), Purity 99.0%. View Source
